3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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Overview
Description
3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that features a fused oxazole and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidines, including 3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .
Scientific Research Applications
3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its immunosuppressive and antiviral properties.
Biology: It is used in studies related to cell signaling and immune response modulation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation . This inhibition can lead to changes in the kynurenine pathway, affecting immune cell function and potentially providing therapeutic benefits in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[5,4-d]pyrimidines, such as:
- 7-Aminooxazolo[5,4-d]pyrimidines
- Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives
Uniqueness
What sets 3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other oxazolo[5,4-d]pyrimidines .
Properties
IUPAC Name |
3-(5-ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-3-7-4-5-8(18-7)10-9-11(17-14-10)13-6-15(2)12(9)16/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXHSBJDKMWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NOC3=C2C(=O)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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